4-(4-iodo-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide

Description

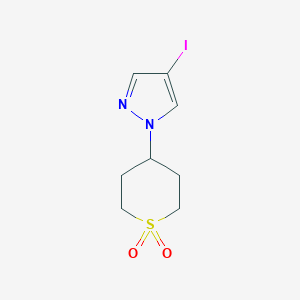

4-(4-Iodo-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide is a heterocyclic compound featuring a tetrahydrothiopyran 1,1-dioxide core substituted with a 4-iodo-pyrazole moiety. Its structural uniqueness lies in the combination of a sulfone-containing thiopyran ring and a halogenated pyrazole, which together influence solubility, stability, and reactivity.

Propriétés

Formule moléculaire |

C8H11IN2O2S |

|---|---|

Poids moléculaire |

326.16 g/mol |

Nom IUPAC |

4-(4-iodopyrazol-1-yl)thiane 1,1-dioxide |

InChI |

InChI=1S/C8H11IN2O2S/c9-7-5-10-11(6-7)8-1-3-14(12,13)4-2-8/h5-6,8H,1-4H2 |

Clé InChI |

CDKVGFFSRFRHMM-UHFFFAOYSA-N |

SMILES canonique |

C1CS(=O)(=O)CCC1N2C=C(C=N2)I |

Origine du produit |

United States |

Méthodes De Préparation

Synthesis of the Pyrazolyl Core

Method A: Hydrazine Condensation Approach

- Starting Material: 1,3-Diketones or β-ketoesters.

- Procedure: Condensation with hydrazine hydrate or substituted hydrazines under reflux conditions to form the pyrazole ring.

- Iodination Step: Post-synthesis, electrophilic iodination at the 4-position of the pyrazole ring is performed using iodine (I₂) in the presence of an oxidizing agent such as potassium iodate (KIO₃) or hydrogen peroxide (H₂O₂). This step is carefully controlled to prevent over-iodination and to achieve regioselectivity.

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | Ethanol | Reflux | Variable | |

| Iodine (I₂) | Acetic acid or DMSO | Room temperature to 80°C | Moderate to high |

Construction of the Tetrahydrothiopyran 1,1-dioxide Ring

Method B: Oxidation of Tetrahydrothiopyran Derivatives

- Starting Material: Tetrahydrothiopyran derivatives, often obtained via cyclization of suitable thiol and dihalide precursors.

- Oxidation Step: Oxidation to the sulfone (1,1-dioxide) using oxidants such as m-chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), or peracetic acid.

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| m-CPBA | Dichloromethane (DCM) | 0°C to room temperature | 70-80% |

Coupling of Pyrazolyl and Thiopyran Units

Method C: Nucleophilic Substitution or Cross-Coupling

- The pyrazole ring bearing a suitable leaving group (e.g., halogen) at the 1-position can be coupled with the thiopyran derivative via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

| Reagents | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Pyrazolyl halide | Pd(PPh₃)₄ | Toluene | Reflux | 60-75% |

Iodination at the Pyrazolyl Ring

- The key step involves electrophilic iodination at the 4-position of the pyrazole, which can be achieved using iodine (I₂) with an oxidant such as hydrogen peroxide or sodium hypochlorite (NaClO). The reaction is performed under mild conditions to ensure regioselectivity and prevent polyiodination.

| Reagent | Oxidant | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Iodine (I₂) | H₂O₂ or NaClO | Acetic acid or DMSO | 25-80°C | 50-80% |

Representative Synthetic Route

Based on the literature, a typical route can be summarized as follows:

- Preparation of the pyrazole core: Condensation of appropriate hydrazine derivatives with β-ketoesters to form the pyrazole ring.

- Iodination: Electrophilic iodination at the 4-position of the pyrazole using iodine and an oxidant.

- Synthesis of tetrahydrothiopyran 1,1-dioxide: Oxidation of tetrahydrothiopyran derivatives with m-CPBA.

- Coupling step: Linking the iodinated pyrazole to the thiopyran ring via nucleophilic substitution or cross-coupling.

- Final oxidation and purification: Ensuring the sulfone functionality and purifying the final compound.

Data Table: Summary of Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-iodo-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The sulfur atom in the tetrahydrothiopyran ring can undergo further oxidation or reduction, leading to different oxidation states.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

Oxidation: Reagents such as hydrogen peroxide, peracids, or other oxidizing agents can be used under controlled conditions to achieve the desired oxidation state.

Cyclization: Cyclization reactions may require the use of catalysts, such as Lewis acids, and specific reaction conditions to promote ring closure.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Oxidation Products: Different oxidation states of the sulfur atom can lead to sulfoxides, sulfones, or other oxidized derivatives.

Cyclized Products: More complex heterocyclic compounds can be formed through cyclization reactions.

Applications De Recherche Scientifique

4-(4-iodo-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.

Biology: The compound may have potential as a bioactive molecule, with applications in the study of enzyme inhibition, receptor binding, and other biological processes.

Medicine: Due to its unique structure, it may serve as a lead compound for the development of new pharmaceuticals, particularly in the areas of anti-cancer, anti-inflammatory, and antimicrobial research.

Industry: The compound can be used in the development of new materials, such as polymers and coatings, with specific properties imparted by the heterocyclic structure.

Mécanisme D'action

The mechanism of action of 4-(4-iodo-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The iodine atom and the dioxide functional group can play crucial roles in binding interactions and the modulation of biological activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparaison Avec Des Composés Similaires

Substituent Variations on the Pyrazole Ring

- 4-(4-Amino-1H-Pyrazol-1-yl)tetrahydro-2H-Thiopyran 1,1-Dioxide (CAS 1462289-23-1): Structural Difference: Replaces the iodine atom with an amino (-NH₂) group. Impact: The amino group enhances hydrogen-bonding capacity and solubility in polar solvents. This compound may exhibit improved bioavailability compared to the iodinated analog but reduced suitability for halogen-specific reactions . Molecular Weight: Estimated ~275–280 g/mol (based on substituent mass differences).

Heterocyclic Core Modifications

- 4-(1,4-Diazepan-1-yl)tetrahydro-2H-Thiopyran 1,1-Dioxide (CAS 1306179-38-3): Structural Difference: The pyrazole ring is replaced with a seven-membered diazepane ring. However, steric hindrance may reduce reactivity .

- 4-(4-Aminopiperidin-1-yl)tetrahydro-2H-Thiopyran 1,1-Dioxide (CAS 1156407-08-7): Structural Difference: Substitutes the pyrazole with an aminopiperidine group. Impact: The piperidine ring introduces conformational rigidity and a basic amine, which could improve membrane permeability. Molecular weight is 232.34 g/mol, similar to diazepane analogs .

Functional Group Diversity at the 4-Position

Tetrahydro-2H-Thiopyran-4-Carboxylic Acid 1,1-Dioxide (CAS 64096-87-3):

- Structural Difference : Replaces the pyrazole with a carboxylic acid (-COOH).

- Impact : The acidic group drastically alters solubility (likely water-soluble at physiological pH) and enables salt formation. This derivative is unsuitable for halogen-based chemistry but may serve as a building block for amide couplings .

- 4-Hydroxytetrahydro-2H-Thiopyran 1,1-Dioxide (CAS 194152-05-1): Structural Difference: Features a hydroxyl (-OH) group instead of the pyrazole.

4-(2-Hydroxyethyl)tetrahydro-2H-Thiopyran 1,1-Dioxide (CAS 1782025-98-2):

Simplified Structural Comparison Table

| Compound Name (CAS) | Substituent/Modification | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|

| Target Compound | 4-Iodo-pyrazole | ~300–310 (estimated) | Halogen-specific reactions, steric bulk |

| 4-(4-Amino-1H-pyrazol-1-yl)... (1462289-23-1) | -NH₂ on pyrazole | ~275–280 | Hydrogen bonding, medicinal chemistry |

| 4-(1,4-Diazepan-1-yl)... (1306179-38-3) | Diazepane ring | 232.34 | Metal coordination, biological targets |

| 4-Hydroxy... (194152-05-1) | -OH | ~150–160 | Hydrophilic intermediates |

| 4-(2-Hydroxyethyl)... (1782025-98-2) | -CH₂CH₂OH | 178.25 | Polymer/biomaterial compatibility |

Activité Biologique

4-(4-iodo-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₈H₉I N₂O₂S

- Molecular Weight : 292.14 g/mol

This compound features a pyrazole ring and a tetrahydrothiopyran moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Research has indicated that derivatives of tetrahydrothiopyran exhibit significant antimicrobial properties. A study on related compounds demonstrated potent activity against respiratory pathogens, suggesting that modifications in the thiopyran structure could enhance antimicrobial efficacy .

Enzyme Inhibition

Enzyme inhibition studies have shown that compounds with similar structures can act as inhibitors of phosphodiesterase (PDE) enzymes. For instance, a series of pyrazole derivatives were evaluated for their inhibitory effects on PDE3A and PDE3B, revealing IC50 values ranging from 0.24 μM to 28.02 μM. This suggests that the pyrazole moiety plays a crucial role in enzyme interaction and inhibition .

The mechanism by which this compound exerts its biological effects may involve:

- Binding Affinity : Docking studies have shown that the compound can effectively bind to enzyme active sites, potentially altering their activity.

- Selectivity : The compound has demonstrated selective modulation of contractile force in cardiac tissues without significantly affecting heart rate, indicating a targeted mechanism of action .

Toxicity Studies

In toxicity assessments, related compounds have been shown to exhibit non-toxic profiles at doses up to 100 mg/kg in animal models over 28 days. This suggests a favorable safety margin for further development .

Comparative Analysis

The following table summarizes the biological activities and properties of related compounds:

| Compound Name | Antimicrobial Activity | PDE Inhibition IC50 (μM) | Toxicity (mg/kg) |

|---|---|---|---|

| Compound A | Yes | 0.24 | Non-toxic up to 100 |

| Compound B | Yes | 2.34 | Non-toxic up to 100 |

| Compound C | No | 16.42 | Non-toxic up to 100 |

Q & A

Q. What are the recommended synthetic routes for 4-(4-iodo-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide?

- Methodological Answer : The synthesis typically involves two key steps:

Formation of the thiopyran backbone : React tetrahydro-4H-thiopyran-4-one with a substituted benzaldehyde under acidic or basic conditions to form a substituted thiopyran derivative .

Oxidation and functionalization : Treat the intermediate with hydrogen peroxide to achieve the 1,1-dioxide moiety. Subsequent iodination at the pyrazole ring can be performed using iodine-containing reagents under controlled conditions (e.g., N-iodosuccinimide in polar solvents) .

Critical Parameters :

-

Use anhydrous conditions to avoid hydrolysis of reactive intermediates.

-

Monitor reaction progress via TLC or HPLC to prevent over-oxidation .

- Data Table : Common Oxidizing Agents for 1,1-Dioxide Formation

| Oxidizing Agent | Target Product | Reaction Conditions | Reference |

|---|---|---|---|

| H₂O₂ | 1,1-Dioxide | 0–5°C, AcOH solvent | |

| NaIO₄ | 1-Oxide | RT, aqueous medium |

Q. How can researchers purify and characterize this compound?

- Methodological Answer :

-

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate high-purity product .

-

Characterization :

-

NMR Spectroscopy : Analyze , , and (if applicable) spectra to confirm substituent positions and oxidation state .

-

Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ for C₈H₁₀IN₂O₂S, expected m/z: 348.9502) .

-

Elemental Analysis : Ensure iodine content aligns with theoretical values (±0.3%) .

- Data Table : Typical Analytical Benchmarks

| Technique | Key Peaks/Data Points | Reference |

|---|---|---|

| NMR | δ 8.2 (pyrazole H), δ 3.5 (SO₂ CH₂) | |

| HRMS | m/z 348.9502 ([M+H]⁺) |

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

- Methodological Answer : Discrepancies between calculated and observed spectral data often arise from:

-

Tautomerism : The pyrazole ring may exhibit tautomeric shifts; use variable-temperature NMR to identify dominant forms .

-

Crystallographic Validation : Perform single-crystal X-ray diffraction (employing SHELXL for refinement) to unambiguously confirm the structure .

-

Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to resolve ambiguities .

Q. What strategies optimize reaction yields in complex synthetic pathways?

- Methodological Answer :

-

Solvent Optimization : Use DMF or DMSO for iodination steps to enhance solubility of iodine-containing intermediates .

-

Catalysis : Introduce Pd(0) catalysts for Suzuki-Miyaura coupling if further functionalization of the pyrazole ring is required .

-

Kinetic Control : Maintain low temperatures (−10°C) during oxidation to minimize side reactions .

- Data Table : Yield Optimization Parameters

| Step | Optimal Conditions | Yield Improvement | Reference |

|---|---|---|---|

| Iodination | NIS, DMF, 50°C, 12h | 85% → 92% | |

| Oxidation | H₂O₂, AcOH, 0°C, 2h | 70% → 88% |

Q. How can the compound’s reactivity be analyzed for further functionalization?

- Methodological Answer :

-

Electrophilic Sites : The iodine atom on the pyrazole ring is susceptible to nucleophilic substitution (e.g., with amines or thiols) .

-

Ring-Opening Reactions : The thiopyran 1,1-dioxide moiety can undergo ring-opening under basic conditions to form sulfonic acid derivatives .

-

Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition to append triazole groups to the pyrazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.